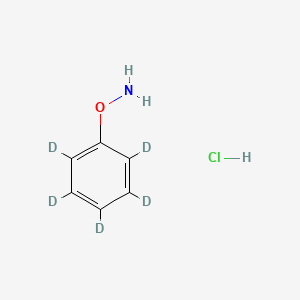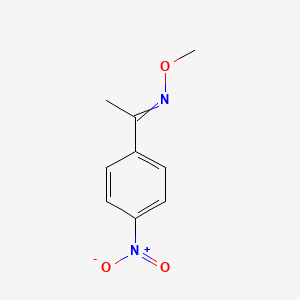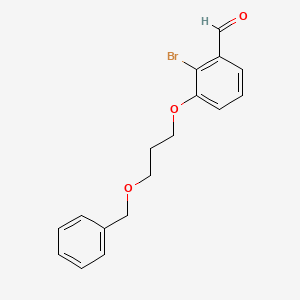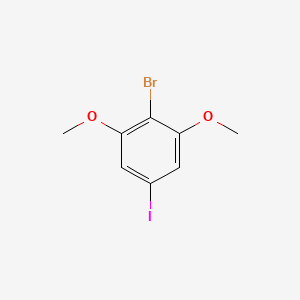
(R)-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a nitrophenyl group and two hydroxyl groups attached to a propane backbone. The presence of the nitro group and the chiral center makes this compound an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol typically involves the reaction of 2-nitrobenzaldehyde with a suitable chiral auxiliary or catalyst to induce chirality. One common method involves the use of a chiral catalyst in an asymmetric reduction reaction. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of 2,2-dimethyl-1-(2-nitrophenyl)propanone.
Reduction: Formation of ®-2,2-dimethyl-1-(2-aminophenyl)propane-1,3-diol.
Substitution: Formation of halogenated derivatives such as ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-dichloride.
科学研究应用
Chemistry
In chemistry, ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and chiral recognition processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction product ®-2,2-dimethyl-1-(2-aminophenyl)propane-1,3-diol could be explored for its pharmacological properties.
Industry
In the industrial sector, ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol can be used in the production of specialty chemicals and materials. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.
作用机制
The mechanism of action of ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Uniqueness
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is unique due to its specific chiral center and the presence of the nitrophenyl group. This combination of structural features allows for distinct reactivity and interaction with biological systems compared to other similar compounds.
属性
IUPAC Name |
(1R)-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12(15)16/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDBOXSBDQSQB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
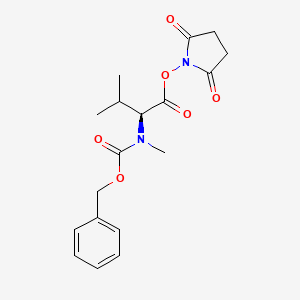
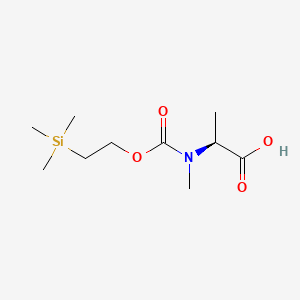
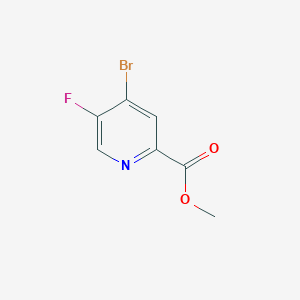
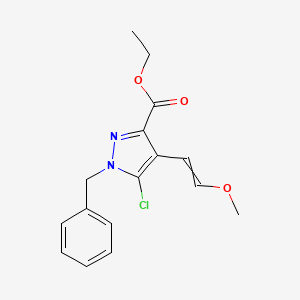
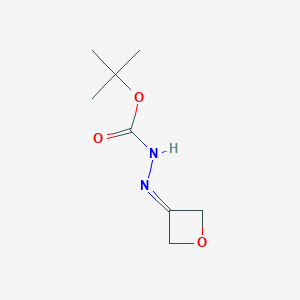

![tert-butyl (2R,3R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198134.png)
![tert-butyl (2S,3R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198142.png)
